molecular formula C15H12F6N2 B111133 2,2-Bis(4-aminophenyl)hexafluoropropane CAS No. 1095-78-9


Cat. No.






M. Wt:

364.29 g/mol

InChI Key:




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* For research use only. Not for human or veterinary use.


2,2-Bis(4-aminophenyl)hexafluoropropane (BAPHF) is an organofluorine compound used in a variety of scientific research applications. It is a linear, colorless, and volatile liquid that can be synthesized in a laboratory setting. BAPHF is used in a variety of research fields, including biochemistry, physiology, and pharmacology. This paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BAPHF.

Synthesis Method

BAPHF is synthesized through a two-step process. First, 4-aminophenol is reacted with hexafluoropropene in the presence of an acid catalyst to produce the intermediate product, 4-amino-3,3,3-trifluoropropene. This intermediate product is then reacted with 4-aminophenol in the presence of a base catalyst to form BAPHF. The reaction is highly exothermic and can be carried out at temperatures ranging from 40-80°C.

Scientific Research Applications

BAPHF is used in a variety of scientific research applications. It is used in biochemistry and physiology to study the effects of fluorinated compounds on biological systems. It is also used in pharmacology to study the effects of fluorinated compounds on drug delivery and absorption. Additionally, BAPHF is used in the synthesis of other fluorinated compounds, such as 1,2-bis(4-aminophenyl)hexafluoropropane, which is used in the synthesis of pharmaceuticals.

Mechanism of Action

BAPHF is a weak base and has a pKa of 8.2. It is believed that BAPHF binds to the active site of enzymes, disrupting their normal function. This disruption can lead to altered enzyme activity, which can then lead to changes in biochemical and physiological processes.

Biochemical and Physiological Effects

BAPHF has been shown to have a variety of biochemical and physiological effects. In animal studies, BAPHF has been shown to increase the activity of certain enzymes, including cytochrome P450 enzymes. Additionally, BAPHF has been shown to alter the activity of certain neurotransmitter receptors, such as the 5-HT1A receptor. Finally, BAPHF has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.

Advantages and Limitations for Lab Experiments

BAPHF has several advantages for use in laboratory experiments. It is a non-toxic compound, making it safe to use in laboratory settings. Additionally, BAPHF is a volatile compound, making it easy to store and handle. Finally, BAPHF is a relatively inexpensive compound, making it an attractive option for researchers on a budget. Despite these advantages, BAPHF has some limitations. It is a highly reactive compound and can easily react with other compounds, making it difficult to store and handle. Additionally, BAPHF is not a very potent compound, making it less effective for certain applications.

Future Directions

The future of BAPHF research is promising. One potential future direction is the development of new ways to synthesize BAPHF. Additionally, researchers are exploring ways to use BAPHF to improve drug delivery and absorption. Finally, researchers are exploring ways to use BAPHF to study the effects of fluorinated compounds on biological systems.
CAS RN 1095-78-9
Product Name 2,2-Bis(4-aminophenyl)hexafluoropropane
Molecular Formula C15H12F6N2
Molecular Weight 364.29 g/mol
IUPAC Name 4-[2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline
InChI InChI=1S/C15H12F6N2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8H,22-23H2
Canonical SMILES C1=CC(=C(C=C1C(C2=CC(=C(C=C2)N)N)(C(F)(F)F)C(F)(F)F)N)N
Pictograms Irritant
Origin of Product United States